molecular formula C18H22N6 B5706303 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B5706303
M. Wt: 322.4 g/mol
InChI Key: NOQVSBOKLFWWQZ-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a CDK inhibitor, which can regulate cell cycle progression.

    Medicine: Explored for its anticancer properties, particularly against breast cancer and colorectal cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs. By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are crucial for the G1 to S phase transition in the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine is unique due to its specific structure, which allows for selective inhibition of CDK2. This selectivity enhances its potential as a therapeutic agent with fewer off-target effects compared to other CDK inhibitors .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-14-3-5-15(6-4-14)12-24-18-16(11-21-24)17(19-13-20-18)23-9-7-22(2)8-10-23/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQVSBOKLFWWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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